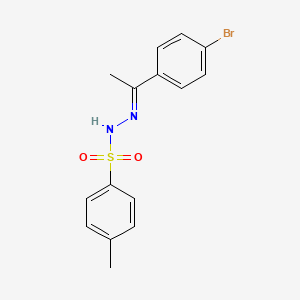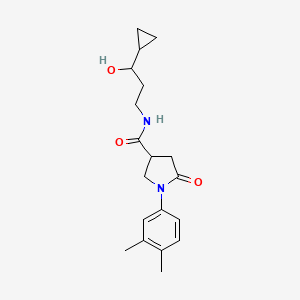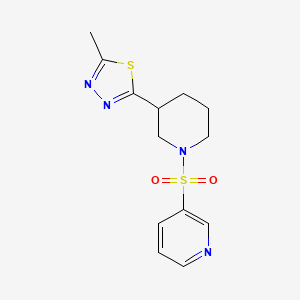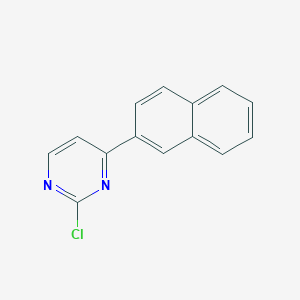
2-Cloro-4-(naftalen-2-il)pirimidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(naphthalen-2-yl)pyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a chlorine atom at the 2-position and a naphthalene group at the 4-position.
Aplicaciones Científicas De Investigación
2-Chloro-4-(naphthalen-2-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound is explored for its potential in organic electronics and as a precursor for the synthesis of advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mecanismo De Acción
Regarding its pharmacokinetics, “2-Chloro-4-(naphthalen-2-yl)pyrimidine” has high gastrointestinal absorption and is BBB permeant, which means it can cross the blood-brain barrier . It is an inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2D6 . These enzymes are involved in the metabolism of many drugs, so “2-Chloro-4-(naphthalen-2-yl)pyrimidine” could potentially interact with other medications that are metabolized by these enzymes .
Análisis Bioquímico
Molecular Mechanism
The molecular mechanism of action of 2-Chloro-4-(naphthalen-2-yl)pyrimidine is not well-understood. It is not clear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways that 2-Chloro-4-(naphthalen-2-yl)pyrimidine is involved in, including any enzymes or cofactors that it interacts with, are not well-documented. It is not clear whether it has any effects on metabolic flux or metabolite levels
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(naphthalen-2-yl)pyrimidine typically involves the reaction of 2-chloropyrimidine with a naphthalene derivative under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2-chloropyrimidine reacts with a naphthalen-2-ylboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods: In an industrial setting, the production of 2-Chloro-4-(naphthalen-2-yl)pyrimidine may involve large-scale batch reactions using similar cross-coupling techniques. The reaction conditions are optimized for yield and purity, often involving high-pressure reactors and continuous flow systems to ensure efficient production .
Types of Reactions:
Substitution Reactions: The chlorine atom in 2-Chloro-4-(naphthalen-2-yl)pyrimidine can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the functional groups introduced during substitution.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are commonly used in substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Major Products: The major products formed from these reactions depend on the specific nucleophiles or reagents used. For example, substitution with an amine can yield an aminopyrimidine derivative, while oxidation can introduce hydroxyl groups .
Comparación Con Compuestos Similares
2-Chloropyrimidine: A simpler analog without the naphthalene group, used in similar cross-coupling reactions.
4-(Naphthalen-2-yl)pyrimidine: Lacks the chlorine atom, offering different reactivity and applications.
Uniqueness: 2-Chloro-4-(naphthalen-2-yl)pyrimidine is unique due to the combination of the chlorine atom and the naphthalene group, which provides distinct reactivity and potential for diverse applications in medicinal chemistry and materials science .
Propiedades
IUPAC Name |
2-chloro-4-naphthalen-2-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2/c15-14-16-8-7-13(17-14)12-6-5-10-3-1-2-4-11(10)9-12/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIPCHARTLTIOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2555194.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B2555196.png)
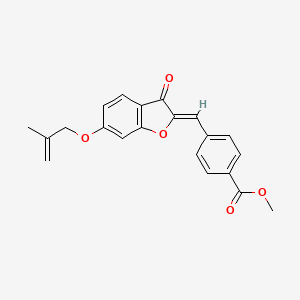
![2-(4-bromobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2555203.png)
![ETHYL 4-{3-[9-(4-FLUOROPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]PROPANOYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE](/img/structure/B2555204.png)
![ethyl [(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetate](/img/structure/B2555207.png)
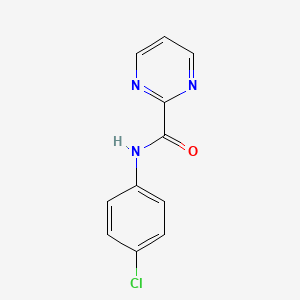
![N-[3-Fluoro-2-(2-methylpropoxy)phenyl]prop-2-enamide](/img/structure/B2555209.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)pivalamide](/img/structure/B2555211.png)

